molecular formula C8H14O3 B8417132 4-Methyl-3-hydroxyhept-6-enoic acid

4-Methyl-3-hydroxyhept-6-enoic acid

Cat. No.: B8417132
M. Wt: 158.19 g/mol
InChI Key: YKBZLINAAQWZIW-UHFFFAOYSA-N
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Description

4-Methyl-3-hydroxyhept-6-enoic acid is an aliphatic carboxylic acid featuring a hydroxyl group at position 3, a methyl group at position 4, and a double bond at position 6 of the heptenoic acid backbone. The compound’s molecular formula is inferred as C₈H₁₄O₃, with a molecular weight of approximately 158.2 g/mol.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-hydroxy-4-methylhept-6-enoic acid

InChI

InChI=1S/C8H14O3/c1-3-4-6(2)7(9)5-8(10)11/h3,6-7,9H,1,4-5H2,2H3,(H,10,11)

InChI Key

YKBZLINAAQWZIW-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)C(CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methyl-3-hydroxyhept-6-enoic acid with three analogs, emphasizing structural variations, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Molecular Formula Substituents Functional Groups Source/Application Reference
This compound C₈H₁₄O₃ 4-Methyl, 3-hydroxy Carboxylic acid, alcohol Synthetic intermediates (Inferred)
4-Ethyl-3-hydroxyhept-6-enoic acid C₉H₁₆O₃ 4-Ethyl, 3-hydroxy Carboxylic acid, alcohol Pharmaceutical intermediate
3-Hydroxy-4-methoxycinnamic acid C₁₀H₁₀O₄ Aromatic 3-hydroxy, 4-methoxy Carboxylic acid, ether Cinnamomum cassia peel; supplements, cosmetics
(4E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methylhept-4-enamide C₁₆H₂₃NO₃ 6-Methyl, phenyl group Amide, hydroxy, methoxy Pharmacological research (inferred)

Key Observations:

  • Alkyl Chain Variations: The ethyl substituent in 4-ethyl-3-hydroxyhept-6-enoic acid increases hydrophobicity (logP ~1.2 vs.
  • Aromatic vs. Aliphatic Backbones: 3-Hydroxy-4-methoxycinnamic acid’s aromatic structure enables UV absorption and antioxidant properties, making it suitable for cosmetics and food additives . In contrast, aliphatic hydroxy acids like this compound may prioritize synthetic flexibility.
  • Functional Group Impact : The amide group in ’s compound reduces acidity (pKa ~15–17 vs. ~4–5 for carboxylic acids), altering hydrogen-bonding capacity and biological target interactions .

Physicochemical and Pharmacological Differences

  • Solubility: The ethyl analog’s longer alkyl chain reduces aqueous solubility compared to the methyl variant, favoring organic solvents like ethanol or DMSO.
  • Thermal Stability : Methyl and ethyl derivatives likely exhibit similar decomposition temperatures (~200–250°C), but steric effects from the ethyl group may delay esterification kinetics .
  • Bioactivity: Aromatic acids () show antimicrobial and anti-inflammatory properties due to phenolic groups , while aliphatic hydroxy acids may serve as chiral building blocks for drug synthesis.

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